![molecular formula C14H20N2O2S B5881757 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol, also known as EPCMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. In
作用機序
The mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has also been shown to modulate the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol can improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is its high yield, which makes it a cost-effective compound for scientific research. Additionally, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol. One direction is to further explore its potential as a drug candidate for the treatment of inflammatory and neurological disorders. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its modulation of cellular signaling pathways. Additionally, future research could focus on developing new synthetic methods for 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol that improve its solubility and other properties.
合成法
The synthesis of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol involves the reaction of 4-hydroxy-2-methoxyphenol with carbon disulfide and ethyl piperazine in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization and filtration steps. The yield of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol is typically high, making it a cost-effective compound for scientific research.
科学的研究の応用
4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been found to have potential applications in various fields of scientific research. In pharmacology, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In biochemistry, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been used as a probe to study the interaction between proteins and small molecules. In medicine, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-3-15-6-8-16(9-7-15)14(19)11-4-5-12(17)13(10-11)18-2/h4-5,10,17H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSAAABEQAPDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-ethylpiperazin-1-yl)-sulfanylmethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
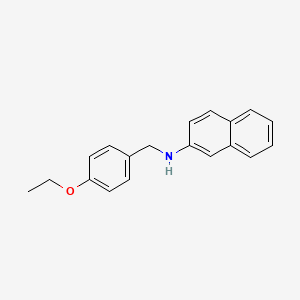
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
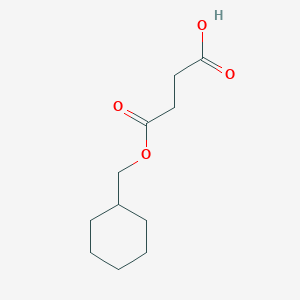
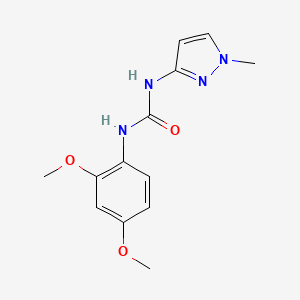

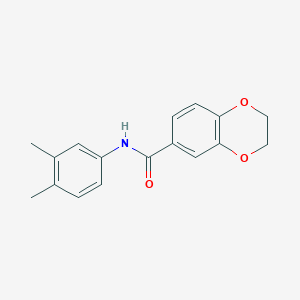
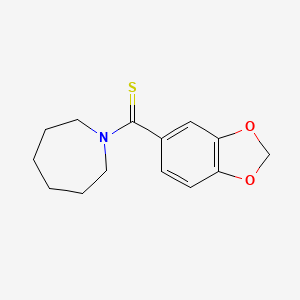
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)